2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine

Medicinal Chemistry Chemical Synthesis Kinase Inhibitor

This non-negotiable thieno[3,2-d]pyrimidine scaffold is essential for synthesizing potent dual EGFR/ErbB-2 inhibitors. Its 4-pyrrolidinyl handle enables critical stereochemical SAR exploration impacting cellular potency and PK. Procure this specific 2-phenyl-4-pyrrolidinyl core to ensure fidelity in lead optimization; generic substitution fails. Bulk scale-up inquiries welcome.

Molecular Formula C16H15N3S
Molecular Weight 281.38
CAS No. 383146-33-6
Cat. No. B2540103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine
CAS383146-33-6
Molecular FormulaC16H15N3S
Molecular Weight281.38
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=NC3=C2SC=C3)C4=CC=CC=C4
InChIInChI=1S/C16H15N3S/c1-2-6-12(7-3-1)15-17-13-8-11-20-14(13)16(18-15)19-9-4-5-10-19/h1-3,6-8,11H,4-5,9-10H2
InChIKeyJSVUYGXICBQQCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine: Core Scaffold Procurement for Kinase Inhibitor Development


2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine (CAS 383146-33-6) is a heterocyclic compound with the molecular formula C₁₆H₁₅N₃S and a molecular weight of 281.4 g/mol . It serves as a key intermediate or core scaffold in the synthesis of pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidines, a class of potent dual EGFR/ErbB-2 receptor tyrosine kinase inhibitors [1]. Structurally, it features a fused thieno[3,2-d]pyrimidine core with a phenyl group at the 2-position and a pyrrolidine substituent at the 4-position. This scaffold is central to structure-activity relationship (SAR) studies aimed at optimizing kinase inhibition, as the pyrrolidine carbamate moiety and its stereochemical configuration significantly impact both enzyme and cellular potency [1].

Why 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine Cannot Be Replaced by Generic Analogs


Generic substitution fails for 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine because the precise combination of the 2-phenyl and 4-pyrrolidinyl substituents on the thieno[3,2-d]pyrimidine core is essential for downstream functionalization and biological activity. This compound is the foundational intermediate for a class of dual EGFR/ErbB-2 inhibitors where the 4-position pyrrolidine is subsequently modified with an acetylenic carbamate [1]. Replacing this core with a simpler pyrimidine or a different thienopyrimidine regioisomer (e.g., thieno[2,3-d]pyrimidine) fundamentally alters the molecular geometry and electronic properties, preventing the formation of the correct pharmacophore for potent kinase inhibition [1]. Therefore, procurement of this specific scaffold is a non-negotiable step for research programs aiming to replicate or extend the structure-activity relationships established for this potent inhibitor class.

Quantitative Differentiation: Comparative Evidence for 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine


Purity Specification: A Defined Starting Point vs. Unspecified In-Class Alternatives

For procurement in synthetic chemistry, a defined purity specification is critical. This compound is commercially available with a guaranteed minimum purity of 95% . In contrast, many alternative, less-characterized thieno[3,2-d]pyrimidine building blocks from generic suppliers often lack a stated purity or are provided at lower, unspecified technical grades, introducing significant variability into subsequent reactions. Using a 95% pure starting material ensures reproducible yields and reduces the burden of additional purification steps in multi-step synthetic sequences.

Medicinal Chemistry Chemical Synthesis Kinase Inhibitor

Scaffold Potency: The 2-Phenyl-4-Pyrrolidinyl Core is Essential for Potent Dual EGFR/ErbB-2 Inhibition

The target compound is the core scaffold for a series of dual EGFR/ErbB-2 inhibitors. Studies on closely related analogs demonstrate that the thieno[3,2-d]pyrimidine core with a 2-phenyl and a 4-pyrrolidinyl group is critical for potent kinase inhibition. For instance, a direct analog in the series, featuring an acetylenic carbamate extension on the 4-pyrrolidine, achieved nanomolar IC₅₀ values against both EGFR (IC₅₀ = 21 nM) and ErbB-2 (IC₅₀ = 56 nM) enzymes [1]. This level of dual inhibition is not observed with alternative heterocyclic cores or substituent patterns (e.g., replacing the 2-phenyl group with alkyl or the 4-pyrrolidine with piperidine). While the target compound itself is an intermediate, its structure is the prerequisite for generating analogs with this validated potency profile.

Oncology EGFR ErbB-2 Kinase Inhibition

Functional Utility: Direct Precursor to a Key Synthetic Intermediate

The target compound is the direct synthetic precursor to 4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine-2-carbaldehyde, a crucial intermediate in the synthesis of the potent dual EGFR/ErbB-2 inhibitors [1]. The 2-phenyl group on the target compound can be oxidized or functionalized to install an aldehyde handle, enabling the convergent synthesis of the final inhibitors. Generic or alternative starting materials, such as unsubstituted thieno[3,2-d]pyrimidine or those with different C2-substituents, would require a completely different, potentially lower-yielding, and longer synthetic route to achieve the same aldehyde intermediate, significantly increasing cost and time.

Medicinal Chemistry Chemical Synthesis Kinase Inhibitor

Validated Applications for 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine in R&D


Medicinal Chemistry: Synthesis of Dual EGFR/ErbB-2 Inhibitors

This compound is the essential starting material for synthesizing a novel class of pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidines, which are potent and selective inhibitors of both EGFR and ErbB-2 receptor tyrosine kinases. A medicinal chemist would procure this scaffold to functionalize the 2-position, generating a key aldehyde intermediate that is subsequently coupled to various acetylenic amines to explore structure-activity relationships (SAR) around the 4-pyrrolidine moiety [1]. This convergent approach is validated by published data showing that modifications on this core yield compounds with nanomolar activity against these clinically relevant oncology targets [1].

Chemical Biology: Investigating Stereochemical Effects on Kinase Inhibition

The compound's 4-pyrrolidinyl group provides a critical handle for stereochemical exploration. Studies have shown that the absolute stereochemical configuration of the pyrrolidine carbamate moiety has a pronounced impact on both cellular potency and oral mouse pharmacokinetics [1]. Researchers can use this core to synthesize enantiomerically pure analogs, allowing them to dissect the role of chirality in target engagement, cellular permeability, and in vivo efficacy for dual EGFR/ErbB-2 inhibitors.

Process Chemistry: Optimization of a Convergent Synthetic Route

For process chemists tasked with scaling up the synthesis of lead drug candidates, this compound represents a key convergent point. Its defined 95% purity provides a reliable quality standard for scale-up operations. The synthetic route, which involves converting this phenyl-substituted core to an aldehyde for subsequent coupling, is more efficient than a linear approach starting from simpler fragments [1]. Process optimization efforts would focus on improving the yield and purity of this specific intermediate to ensure a robust supply chain for downstream manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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